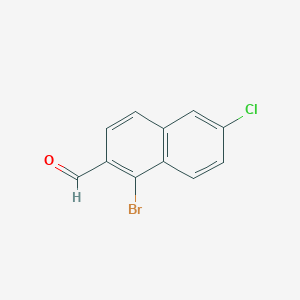

1-Bromo-6-chloro-2-naphthaldehyde

Description

De Novo Synthetic Routes to Functionalized Naphthalene (B1677914) Systems

De novo synthesis, or the construction of the naphthalene skeleton from simpler, non-naphthalene precursors, offers a powerful strategy for installing the desired substitution pattern from the outset.

One of the most versatile de novo methods for constructing highly substituted naphthalenes is through the benzannulation of haloalkynes. nih.govnorthwestern.edu This approach allows for independent control over the placement of halogen atoms at multiple positions on the naphthalene ring. nih.govnorthwestern.edu The modularity of this strategy has been demonstrated in the preparation of numerous polyheterohalogenated naphthalene products that are otherwise difficult to access. nih.govnorthwestern.edu The regioselectivity of these cycloaddition reactions is predictable and has been confirmed by single-crystal X-ray diffraction. nih.govnorthwestern.edu This makes it a highly attractive method for building complex aromatic systems that can be further modified using established cross-coupling reactions. nih.govnorthwestern.edu

Another innovative de novo approach involves the skeletal editing of isoquinolines. nih.gov This method achieves a nitrogen-to-carbon atom transmutation, effectively converting an isoquinoline (B145761) into a naphthalene derivative. nih.gov The process is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.gov A key step in this transformation is the formation of a triene intermediate through ring opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This strategy also facilitates the synthesis of isotopically labeled naphthalenes. nih.gov

Additionally, functionalized naphthalenes can be synthesized via carbene addition to substituted indenes. rice.edu This method has been used to produce various di- and tri-substituted naphthalenes. rice.edu

Achieving the specific 1-bromo-6-chloro substitution pattern on a pre-existing naphthalene ring requires highly regioselective halogenation methods. The development of such techniques is a significant area of research in organic synthesis. researchgate.net

Palladium-catalyzed C-H halogenation has emerged as a powerful tool. researchgate.net The regioselectivity of this reaction can be controlled by the choice of directing groups. For instance, with 1-naphthaldehydes, palladium-catalyzed C-H halogenation without an additive typically shows C8-regioselectivity. researchgate.net However, by forming an aromatic imine intermediate, the reactivity can be switched to the C2-position. researchgate.net

A process for synthesizing 2-methoxy-6-bromo-naphthalene involves the bromination of 2-methoxynaphthalene (B124790) to yield 1,6-dibromo-2-methoxynaphthalene, followed by dehalogenation with iron. google.com Similarly, 5-bromo-6-methoxy-2-acetylnaphthalene can be produced from 1-bromo-2-methoxynaphthalene. prepchem.com

Environmentally friendly methods for electrophilic halogenation have also been developed. scirp.org One such method uses hydrogen peroxide and alkali metal halides in an aqueous cationic micellar medium. scirp.org This approach allows for the in situ generation of the active halogen species and has been shown to be efficient for the halogenation of β-naphthols with high regioselectivity. scirp.org The use of ultrasonic and microwave assistance can drastically reduce reaction times. scirp.org

Functional Group Interconversions and Derivatization of 1-Bromo-6-chloro-2-naphthaldehyde

Once the this compound molecule is assembled, the aldehyde functionality provides a versatile handle for further chemical transformations.

The aldehyde group can be oxidized to a carboxylic acid. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation for naphthaldehydes, competing side reactions can be an issue. The reaction of naphthalene-2,3-dicarbaldehyde (B13756) with cyanide in the presence of air and methanol (B129727) can lead to an oxidative condensation product, where one of the aldehyde groups is oxidized to a methyl ester. researchgate.net A common method for synthesizing 6-methoxy-2-naphthoic acid involves the treatment of 2-acetyl-6-methoxynaphthalene (B28280) with sodium hypochlorite. oriprobe.com

Table 1: Examples of Oxidation Reactions of Naphthaldehyde Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite | 6-Methoxy-2-naphthoic acid | oriprobe.com |

| Naphthalene-2,3-dicarbaldehyde | Cyanide, air, methanol | 15-hydroxybenzo[g]benzo northwestern.eduisochromeno[4,3-c]isochromen-7(15H)-one | researchgate.net |

The aldehyde group is readily reduced to a primary alcohol. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). For example, 2-naphthaldehyde (B31174) can be reduced to 2-naphthalenemethanol (B45165) in nearly quantitative yields using NaBH₄ in methanol at room temperature. A multi-step synthesis of 6-methoxy-2-naphthaldehyde (B117158) involves the reduction of methyl 6-methoxy-2-naphthoate with Red-Al to yield 6-methoxy-2-naphthyl methanol, which is then selectively oxidized to the aldehyde. oriprobe.com

Table 2: Examples of Reduction Reactions of Naphthaldehyde Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Naphthaldehyde | NaBH₄, methanol | 2-Naphthalenemethanol | |

| Methyl 6-methoxy-2-naphthoate | Red-Al | 6-Methoxy-2-naphthyl methanol | oriprobe.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrClO |

|---|---|

Molecular Weight |

269.52 g/mol |

IUPAC Name |

1-bromo-6-chloronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrClO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h1-6H |

InChI Key |

RJKQRIPBLCNDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)C=O)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 6 Chloro 2 Naphthaldehyde and Its Precursors

Functional Group Interconversions and Derivatization of 1-Bromo-6-chloro-2-naphthaldehyde

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNA_r) on the naphthalene (B1677914) core of this compound is a key pathway for introducing a variety of functional groups. The relative reactivity of the bromine and chlorine substituents is dictated by the C-X bond strength (C-Br < C-Cl) and the electronic influence of the aldehyde group. Generally, the carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack or oxidative addition to a metal catalyst.

The electron-withdrawing nature of the naphthaldehyde moiety activates the ring towards nucleophilic attack, particularly at positions ortho and para to the carbonyl group. However, in this compound, the halogens are not in classically activated positions relative to the aldehyde. Therefore, harsh reaction conditions or, more commonly, transition-metal catalysis is required to facilitate substitution. While direct S_NAr reactions with strong nucleophiles might be challenging and could lead to a mixture of products, the inherent reactivity difference between the C-Br and C-Cl bonds can be exploited for selective transformations under catalyzed conditions.

Diversification via Side-Chain Modifications

The aldehyde functional group at the C2 position of this compound serves as a versatile handle for a wide array of synthetic transformations, allowing for the extension and diversification of the molecular framework. Standard aldehyde chemistry can be readily applied, often leaving the halogen substituents intact under appropriate conditions.

Common side-chain modifications include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-bromo-1-chloro-2-naphthoic acid, using a variety of oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This carboxylic acid derivative opens up further functionalization possibilities, including amide bond formation.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (1-bromo-6-chloro-2-naphthyl)methanol, can be achieved using mild reducing agents like sodium borohydride (B1222165). The resulting alcohol can be further elaborated through esterification or etherification reactions.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amines.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, introducing carbon-carbon double bonds with varying stereochemistry. This is a powerful tool for extending the carbon skeleton.

Aldol and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions can be employed to introduce new functional groups and build more complex structures starting from the aldehyde.

Advanced Catalytic Approaches in this compound Synthesis and Subsequent Derivatization

Transition metal-catalyzed reactions are indispensable for the selective functionalization of dihalogenated aromatic compounds like this compound. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of selective cross-coupling strategies. The C-Br bond, being weaker, will preferentially undergo oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the more robust C-Cl bond. This allows for sequential, site-selective derivatization.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For this compound, the reaction can be tuned to selectively couple at the C1 position.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or vinyl boronic acid (or ester) can be coupled at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com The choice of phosphine (B1218219) ligands, such as bulky, electron-rich ligands, can significantly influence the efficiency of the coupling reaction. libretexts.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 1-Phenyl-6-chloro-2-naphthaldehyde |

Note: This table represents hypothetical examples based on general protocols for selective Suzuki-Miyaura coupling on dihaloarenes.

Beyond Suzuki coupling, palladium catalysis facilitates a broad range of other C-C and C-X (X = N, O, S) bond-forming reactions.

Heck Reaction: This reaction couples the aryl halide with an alkene. Selective reaction at the C-Br bond of this compound would yield a 1-alkenyl-6-chloro-2-naphthaldehyde derivative.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne. This would be a powerful method to introduce alkynyl moieties at the C1 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. nih.gov Selective amination at the C-Br position can be achieved using specific palladium/ligand systems, providing access to a wide range of arylamine derivatives. nih.gov

Cyanation: The introduction of a nitrile group can be accomplished through palladium-catalyzed cyanation, often using zinc cyanide or potassium ferrocyanide as the cyanide source. sigmaaldrich.comnih.govnih.gov This reaction typically shows high selectivity for aryl bromides over chlorides. sci-hub.se

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Key Reagents | Potential Product from this compound (at C1) |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, base | 1-Alkenyl-6-chloro-2-naphthaldehyde |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 1-Alkynyl-6-chloro-2-naphthaldehyde |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | N-Aryl/alkyl-1-amino-6-chloro-2-naphthaldehyde |

Note: This table provides a conceptual overview. Specific conditions would need to be optimized.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical and still valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O, C-S, and C-N bonds. While often requiring higher temperatures than their palladium-catalyzed counterparts, modern developments with specific ligands have improved their scope and mildness. For this compound, copper catalysis could be employed for reactions such as:

Ullmann Ether Synthesis: Coupling with an alcohol or phenol (B47542) to form an ether.

Ullmann Amine Synthesis: Coupling with an amine.

Thioetherification: Coupling with a thiol to form a thioether.

The selectivity in copper-catalyzed reactions between C-Br and C-Cl bonds also favors the more reactive C-Br bond, allowing for potential site-selective functionalization.

Chromium-Catalyzed Olefination Reactions of Naphthaldehydes

Naphthaldehydes, as aromatic aldehydes, are suitable substrates for various olefination reactions. Chromium-catalyzed olefinations are particularly noteworthy for their efficiency and specific applications. A key example is the reductive olefination of aldehydes using a combination of chromium(II) chloride (CrCl₂) and silyl (B83357) chlorides. prepchem.com This method effectively converts aryl aldehydes into olefinic adducts, often in good to excellent yields. prepchem.com The reaction proceeds through a proposed intermediate vicinal diol, and the mechanism is suggested to involve a novel chromium Brook rearrangement. prepchem.com

Another significant chromium-based reaction is the Takai olefination, which typically employs a reagent generated in situ from CrCl₂ and a haloform (e.g., iodoform, CHI₃). This reaction is renowned for its ability to generate (E)-alkenyl halides from aldehydes. While the specific application to this compound is not detailed, its nature as an aryl aldehyde makes it a viable candidate for such transformations. Research into related chromium-methylidyne complexes has further elucidated the fundamental dehalogenation steps that underpin these reactions. nih.gov

Table 2: Overview of Chromium-Catalyzed Olefination of Aryl Aldehydes

| Reaction Name | Catalyst/Reagents | Substrate Type | Product Type | Key Features |

| Reductive Olefination | CrCl₂, Silyl Chlorides | Aryl Aldehydes | Olefinic Adducts | Good to excellent yields; involves a proposed chromium Brook rearrangement. prepchem.com |

| Takai Olefination | CrCl₂, CHX₃ (X=I, Br) | Aldehydes | (E)-Alkenyl Halides | High E-selectivity; generated from a chromium alkylidene species. nih.gov |

Photochemical and Lewis Acid-Catalyzed Cascade Reactions involving Naphthaldehyde Derivatives

Naphthaldehyde derivatives are excellent substrates for complex cascade reactions initiated by photochemistry, often in the presence of a Lewis acid catalyst. These reactions can generate intricate polycyclic molecular architectures from relatively simple starting materials in a single, efficient operation. orgsyn.orgchemicalbook.com

One extensively studied reaction involves the transformation of 1-naphthaldehyde (B104281) derivatives into enantioenriched polycyclic benzoisochromenes. chemicalbook.comorgsyn.org This cascade is initiated by visible light irradiation (e.g., at 457 nm) and is catalyzed by a chiral Lewis acid, such as an AlBr₃-activated 1,3,2-oxazaborolidine. orgsyn.orgchemicalbook.com The process commences with an ortho photocycloaddition of the naphthalene core to a tethered olefin, which is followed by a Lewis acid-catalyzed rearrangement of the resulting cyclobutane (B1203170) intermediate. google.com

The presence of the Lewis acid is crucial; in its absence, no reaction occurs. The Lewis acid coordinates to the aldehyde's carbonyl group, which alters the photochemical reactivity of the naphthaldehyde, shifting the reaction site from the carbonyl group to the C1/C2 double bond of the naphthalene ring. google.com This leads to the formation of a C2-alkylated naphthalene product after the cyclobutane ring opens and rearranges. google.com These cascade reactions are valued for their high atom economy and ability to build molecular complexity in a predictable manner. orgsyn.org

Table 3: Photochemical and Lewis Acid-Catalyzed Cascade Reaction of 1-Naphthaldehyde

| Reaction Type | Reactants | Catalyst/Conditions | Intermediate | Product | Yield |

| Photochemical/Lewis Acid Cascade | 1-Naphthaldehyde derivative, Olefin | Visible Light (λ = 457 nm), Chiral Lewis Acid (e.g., AlBr₃-activated oxazaborolidine), -78 °C | Cyclobutane | Polycyclic Benzoisochromene | 65–93% chemicalbook.comorgsyn.org |

Advanced Spectroscopic and Crystallographic Characterization of 1 Bromo 6 Chloro 2 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental or predicted NMR data for 1-Bromo-6-chloro-2-naphthaldehyde is currently available.

¹H NMR Spectroscopic Analysis

Specific chemical shifts and coupling constants for the protons of this compound are not documented in available scientific literature or databases.

¹³C NMR Spectroscopic Analysis

The characteristic chemical shifts for the carbon atoms of this compound have not been reported.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published 2D NMR studies (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the absorption maxima (λmax) and the nature of electronic transitions for this compound is absent from the reviewed sources.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is known to be C₁₁H₆BrClO, there is no available mass spectrometry data detailing the molecular ion peak or the fragmentation pattern of this compound.

X-ray Crystallography and Solid-State Structural Investigations

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction (SC-XRD) would be the premier technique for elucidating its precise molecular structure. This method involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

The primary data obtained from an SC-XRD experiment would allow for the unambiguous determination of the molecule's conformation, detailing the spatial arrangement of the bromo, chloro, and aldehyde functional groups relative to the naphthalene (B1677914) core. Due to the presence of heavy atoms (bromine and chlorine), the determination of the absolute configuration, which is the specific three-dimensional arrangement of substituents at any stereocenters, would be feasible. The anomalous scattering of X-rays by these heavier atoms provides the necessary phase information to distinguish between enantiomers.

A hypothetical data table for the single-crystal X-ray diffraction analysis of this compound would resemble the following:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₆BrClO |

| Formula Weight | 269.52 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value x Value x Value |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Absolute structure parameter | Value(Value) |

This table would be populated with experimental data upon successful crystallographic analysis.

Powder X-ray Diffraction for Crystalline Phase Analysis

In cases where suitable single crystals cannot be obtained, or for the analysis of bulk crystalline material, powder X-ray diffraction (PXRD) is an invaluable tool. This technique involves the diffraction of X-rays by a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

For this compound, PXRD would be used to:

Confirm the crystallinity of a synthesized batch.

Identify the specific crystalline phase (polymorph) present.

Assess the purity of the bulk sample, as different crystalline impurities would produce their own distinct diffraction patterns.

Monitor phase transformations that may occur under different conditions, such as temperature or pressure changes.

A representative data table from a PXRD analysis would list the observed diffraction peaks:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Value | Value | Value |

| Value | Value | Value |

| Value | Value | Value |

| ... | ... | ... |

Each peak corresponds to a specific set of crystallographic planes, as defined by Bragg's Law.

Supramolecular Assembly and Intermolecular Interaction Analysis

The data from a single-crystal X-ray diffraction study would also be crucial for analyzing the supramolecular assembly of this compound. This involves studying the non-covalent interactions that dictate how the molecules pack together in the solid state. For this particular molecule, key interactions would likely include:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···O hydrogen bonds involving the aldehyde group and aromatic C-H groups are possible and would be identified by their characteristic distances and angles.

Halogen Bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the oxygen atom of the aldehyde or the π-system of the naphthalene ring.

π-π Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions. The analysis would focus on the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the inter-planar distances to understand the nature and strength of these stabilizing forces.

A detailed analysis of these intermolecular interactions provides insight into the stability and physical properties of the crystalline material.

In the absence of experimental data, a definitive analysis of the advanced spectroscopic and crystallographic characterization of this compound cannot be provided. The methodologies outlined above represent the standard approach that would be necessary to generate the detailed research findings requested.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies of 1 Bromo 6 Chloro 2 Naphthaldehyde

Differential Reactivity of Halogen Substituents on the Naphthalene (B1677914) Ring

The naphthalene ring of 1-Bromo-6-chloro-2-naphthaldehyde is substituted with two different halogens, a bromine atom at the C1 position and a chlorine atom at the C6 position. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is not identical. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions.

In this molecule, the bromo group is at an ortho position (C1) to the activating aldehyde group, while the chloro group at C6 is not directly in an ortho or para position relative to the aldehyde. This positioning suggests that the C1-Br bond is more activated towards nucleophilic attack than the C6-Cl bond. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing aldehyde group can effectively stabilize the negative charge of this intermediate when the attack occurs at the C1 position.

While generally in alkyl halides, the C-Br bond is weaker than the C-Cl bond, in nucleophilic aromatic substitution, the electronegativity of the halogen plays a a more significant role in the reactivity trend (F > Cl > Br > I). wikipedia.org This is because the more electronegative halogen can better stabilize the intermediate complex through its inductive effect. However, the activation by the ortho-aldehyde group is a dominant factor. Therefore, it is predicted that nucleophilic substitution will preferentially occur at the C1 position, replacing the bromo group.

Table 1: Predicted Relative Reactivity of Halogen Substituents in this compound towards Nucleophilic Aromatic Substitution

| Position | Halogen | Activating Group Proximity | Predicted Reactivity | Leaving Group Ability (in SNAr) |

| C1 | Bromo | Ortho to -CHO | Higher | Good |

| C6 | Chloro | Distant from -CHO | Lower | Moderate |

Chemical Transformations Driven by the Aldehyde Functional Group

The aldehyde group (-CHO) at the C2 position is a versatile functional group that can undergo a wide array of chemical transformations. numberanalytics.comyoutube.com These reactions are central to the synthetic utility of this compound.

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (1-Bromo-6-chloro-2-naphthoic acid) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. chemneo.comnumberanalytics.com

Reduction: The aldehyde can be reduced to a primary alcohol (1-Bromo-6-chloro-2-naphthylmethanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins (with cyanide ions), hemiacetals and acetals (with alcohols), and imines (with primary amines).

Condensation Reactions: The aldehyde can participate in various condensation reactions. For example, it can undergo aldol-type reactions if an enolizable carbonyl compound is present, or Perkin reactions with an acid anhydride (B1165640) and its salt. numberanalytics.com The formation of chalcones through condensation with ketones is also a common transformation for aromatic aldehydes. sigmaaldrich.com

Table 2: Predicted Chemical Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Predicted Product |

| Oxidation | KMnO₄, H⁺ | 1-Bromo-6-chloro-2-naphthoic acid |

| Reduction | NaBH₄, MeOH | (1-Bromo-6-chloro-2-naphthyl)methanol |

| Imine Formation | R-NH₂ | N-(1-Bromo-6-chloro-2-naphthylmethylene)alkanamine |

| Acetal Formation | R-OH, H⁺ | 1-Bromo-6-chloro-2-(dialkoxymethyl)naphthalene |

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

Nucleophilic Reactions: The most probable mechanistic pathway for nucleophilic substitution on the aromatic ring of this compound is the SNAr (addition-elimination) mechanism . libretexts.org As discussed, the electron-withdrawing aldehyde group activates the ring for this type of reaction. The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the aldehyde group.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Tautomeric Equilibria in Related Naphthalene-based Aldehydes and Imines

Tautomerism is a relevant concept when considering the derivatives of this compound, particularly the imines formed from the reaction of the aldehyde with primary amines. Imines that have an alpha-hydrogen can exist in equilibrium with their enamine tautomers. nih.govyoutube.compbworks.com

For imines derived from 2-hydroxy-1-naphthaldehyde, a well-studied tautomeric equilibrium exists between the phenol-imine and the keto-enamine forms. rsc.orgacs.org Although this compound lacks the hydroxyl group, the imines it forms can still exhibit imine-enamine tautomerism if the amine reactant contains an α-hydrogen. The position of this equilibrium would be influenced by factors such as the solvent and the electronic nature of the substituents on the nitrogen atom.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into the reaction mechanism. For reactions of this compound, the following intermediates and transition states are predicted:

Meisenheimer Complex: In SNAr reactions, the Meisenheimer complex is the key intermediate. libretexts.org Its stability, which is influenced by the electron-withdrawing groups and the solvent, determines the reaction's feasibility. Spectroscopic techniques or computational modeling could be used to study this intermediate.

Tetrahedral Intermediate: In nucleophilic addition reactions to the aldehyde group, a tetrahedral intermediate is formed. numberanalytics.com This intermediate is typically transient and will either be protonated to form the addition product or collapse to regenerate the carbonyl group.

Transition States: The transition states for the various reactions would be high-energy structures representing the point of maximum energy along the reaction coordinate. For example, in the SNAr reaction, there would be transition states leading to and from the Meisenheimer complex. Computational chemistry would be a powerful tool to model these transition states and to understand the factors that affect their energy.

Computational Chemistry and Theoretical Investigations of 1 Bromo 6 Chloro 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Bromo-6-chloro-2-naphthaldehyde, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry, electronic properties, and energetics.

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. The naphthalene (B1677914) core is expected to be largely planar, with the substituents (bromine, chlorine, and the aldehyde group) lying in or close to the plane of the aromatic rings. The presence of the bulky bromine atom at the C1 position and the chlorine atom at the C6 position may introduce minor distortions in the planarity of the naphthalene ring system. The orientation of the aldehyde group relative to the naphthalene ring is also a key geometric parameter that can be determined.

Electronic Structure and Energetics: The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are crucial for understanding the molecule's reactivity and spectroscopic behavior. The electron-withdrawing nature of the halogen atoms and the aldehyde group is expected to influence the electron distribution across the naphthalene ring system, leading to a lower HOMO-LUMO energy gap compared to unsubstituted naphthalene. This smaller energy gap suggests a higher potential for chemical reactivity.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | ~1.90 |

| C-Cl Bond Length (Å) | ~1.74 |

| C=O Bond Length (Å) | ~1.22 |

| C-C (aromatic) Bond Lengths (Å) | 1.37 - 1.43 |

| C-C-C Bond Angles (°) | 118 - 122 |

| O-C-H (aldehyde) Bond Angle (°) | ~120 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The presence of the aldehyde group, which can rotate around the C-C single bond connecting it to the naphthalene ring, introduces the possibility of different conformations for this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule and the energy barriers between different conformations.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the aldehyde group and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for rotation. For 2-naphthaldehyde (B31174) derivatives, two main planar conformers are typically considered: one where the carbonyl oxygen is oriented towards the C1 position and another where it is oriented towards the C3 position. The steric hindrance from the bulky bromine atom at the C1 position would likely make the conformer with the carbonyl group pointing away from it the more stable one.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties. The calculated spectra can be correlated with experimental data to confirm the molecular structure and assign vibrational modes.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These calculated wavenumbers, often scaled to correct for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific motions of the atoms, such as C-H stretching, C=O stretching of the aldehyde, and vibrations of the naphthalene ring.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts provide valuable information for the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the chemical reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated from the results of DFT computations. These descriptors provide insights into the molecule's stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack.

Key descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO gap (ΔE): A smaller energy gap generally indicates higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These can be estimated from HOMO and LUMO energies using Koopmans' theorem.

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from I and A. These descriptors provide a general measure of the molecule's reactivity.

Fukui Functions: These are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds.

Analysis of Intermolecular Interactions using Hirshfeld Surface Analysis and Void Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the types and relative importance of different intermolecular contacts.

For this compound, Hirshfeld analysis would likely reveal the presence of several types of interactions:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aldehyde group and aromatic C-H bonds are expected.

π-π Stacking: Interactions between the aromatic rings of adjacent naphthalene cores are also likely to be a significant feature of the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Void analysis , which can also be performed using the Hirshfeld surface, allows for the calculation of the empty spaces or voids within the crystal structure. This information is useful for understanding the packing efficiency of the molecules in the crystal lattice.

Information regarding "this compound" is not available in publicly accessible resources.

Following a comprehensive and targeted search for scientific data and literature, no specific information was found for the chemical compound "this compound." The search encompassed its role in advanced organic synthesis and materials science, including its use as a synthon for complex organic molecules and in the development of functional materials.

Despite exhaustive queries covering its potential applications as a precursor for Polycyclic Aromatic Hydrocarbons (PAHs), a building block for phenanthrene (B1679779) and benzoisochromene derivatives, its use in synthesizing Schiff bases for coordination chemistry, and its role as a precursor for photochromic molecules or as an intermediate for polymeric and supramolecular architectures, no research findings, data tables, or detailed synthetic methodologies for this specific compound could be retrieved.

The search results did yield information on related naphthaldehyde derivatives and other bromo-chloro-naphthalene compounds. However, in adherence to the strict requirement to focus solely on "this compound," this information on analogous compounds cannot be used to construct the requested article. The absence of specific data for "this compound" suggests that it is likely a highly specialized, novel, or not widely reported compound in the available scientific literature. Therefore, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.

Future Research Directions and Emerging Methodologies for 1 Bromo 6 Chloro 2 Naphthaldehyde

Development of More Sustainable and Green Synthetic Routes

Currently, specific green or sustainable synthetic routes for 1-Bromo-6-chloro-2-naphthaldehyde are not well-documented in publicly available research. The development of such methods would be a primary focus for future work. This would involve moving away from traditional synthetic pathways that may use hazardous reagents or generate significant waste. Future research could explore:

Atom Economy: Designing synthetic strategies where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or biodegradable solvents to replace conventional volatile organic compounds.

Renewable Feedstocks: Exploring the potential of deriving the naphthalene (B1677914) core or its precursors from renewable biological sources.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a multifunctional molecule like this compound, with its distinct halogen substituents, demands high selectivity. Future research should prioritize the discovery and application of novel catalytic systems. Areas for investigation would include:

Regioselective Halogenation: Developing catalysts that can precisely install the bromo and chloro groups at the 1- and 6-positions of the naphthalene ring, respectively, avoiding the formation of isomers.

Efficient Formylation: Creating catalytic methods for the introduction of the aldehyde group at the 2-position with high yield and under mild conditions.

Multicomponent Reactions: Designing catalytic processes where multiple starting materials react in a single step to form the desired product, thereby increasing efficiency.

Applications in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound is an unexplored but promising research avenue. Key research directions would involve:

Reactor Design: Developing microreactors and continuous flow setups tailored for the specific reaction kinetics and conditions required for the synthesis.

Process Optimization: Utilizing automated systems to rapidly screen reaction parameters (temperature, pressure, catalyst loading, flow rate) to identify optimal production conditions.

In-line Purification: Integrating continuous purification techniques to isolate the final product, creating a seamless and efficient manufacturing process.

Discovery of Underexplored Reactivity Patterns

The unique electronic properties imparted by the bromo, chloro, and aldehyde functional groups suggest that this compound could exhibit novel reactivity. Future research should aim to uncover and harness these patterns. Potential areas of exploration include:

Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br and C-Cl bonds in various catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to selectively form new carbon-carbon or carbon-heteroatom bonds.

Condensation Reactions: Exploring the reactivity of the aldehyde group in condensation reactions to synthesize larger, more complex molecular architectures, such as Schiff bases or chalcones, which may have interesting photophysical or biological properties.

Metal-Catalyzed C-H Activation: Probing the possibility of direct functionalization of the naphthalene core through catalyst-mediated C-H bond activation, offering a more atom-economical synthetic route.

Integration with Advanced in situ Spectroscopic Monitoring Techniques

To gain a deeper understanding of the reaction mechanisms and to enable precise process control, especially in continuous manufacturing, the integration of advanced analytical techniques is crucial. Future work in this area would focus on:

Real-Time Reaction Analysis: Employing techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy to monitor the formation of intermediates and the consumption of reactants in real-time.

Kinetic Studies: Using the data from in situ monitoring to perform detailed kinetic analysis, which is essential for understanding the reaction mechanism and for process optimization.

Process Analytical Technology (PAT): Implementing these monitoring tools as part of a PAT framework to ensure consistent product quality and to facilitate the development of robust and reproducible synthetic processes.

While specific research on this compound is currently limited, the outlined future research directions provide a roadmap for unlocking its scientific potential. Advances in these areas would not only contribute to the fundamental understanding of this compound's chemistry but also pave the way for its potential application in materials science, medicinal chemistry, and other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.